4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine - 477890-04-3

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine

Catalog Number: EVT-3174473
CAS Number: 477890-04-3
Molecular Formula: C17H13ClFN3O
Molecular Weight: 329.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole

  • Compound Description: 2-(Benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole is an oxadiazole derivative. Crystal structure analysis revealed the presence of C–H⋯π interactions between neighboring molecules in its crystal structure. []

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole

  • Compound Description: 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole is another oxadiazole derivative. It exhibits C–H⋯π interactions in its crystal structure, similar to its benzylsulfanyl analog. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

    Compound Description: Lapatinib is a tyrosine kinase inhibitor used in cancer treatment. It acts by inhibiting the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is known to be a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1. [, ] Studies have shown that it induces a switch in cell survival dependence from HER2 to a codependence on estrogen receptor (ER) and HER2, leading to acquired resistance. [] Additionally, a model of acquired resistance to lapatinib was developed by chronically exposing lapatinib-sensitive HER2-overexpressing breast cancer cells to lapatinib. [] The development of acquired resistance to lapatinib was found to be mediated by a switch in cell survival dependence and regulation of a key antiapoptotic mediator from ErbB2 alone to codependence upon ER and ErbB2, rather than loss of ErbB2 expression or insensitivity of ErbB2 signaling to lapatinib.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

  • Compound Description: This compound serves as a crucial intermediate in synthesizing quinazoline-derived anticancer drugs, including lapatinib. [, ]

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity identified during the oxidative stress degradation of Venetoclax, a BCL-2 inhibitor used for treating certain blood cancers. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity formed during the oxidative stress degradation of Venetoclax. It is formed from VNO via Meisenheimer rearrangement. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: LY2784544 is a kinase inhibitor initially identified as a GPR39 agonist. []

Diethyl (1RS,3aSR,6aSR)-5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole-1-phosphonate (B06)

  • Compound Description: B06 is an imidazoline 2 receptor (I2R) ligand. []

Diethyl [(1-(3-chloro-4-fluorobenzyl)-5,5-dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-4-yl]phosphonate] (MCR5)

  • Compound Description: MCR5, like B06, is an imidazoline 2 receptor (I2R) ligand. It has been identified as an endothelium-independent vasodilator acting via I2R-independent pathways. []

2-Chloro-6-fluorobenzyl [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate

  • Compound Description: This compound is a potent and selective inhibitor of voltage-gated sodium channel type 1.7. It displays significant glutathione (GSH) and cysteine reactivity during NADPH-dependent metabolism in human liver microsomes. []

S-53482 (Flumioxazin)

  • Compound Description: Flumioxazin, an N-phenylimide herbicide, exhibits developmental toxicity in rats by inhibiting protoporphyrinogen oxidase (PPO), leading to protoporphyrin IX (PPIX) accumulation. []

S-23121

  • Compound Description: This N-phenylimide compound is structurally similar to S-53482 and exhibits teratogenic effects. []

S-23031 (Flumiclorac pentyl)

  • Compound Description: Flumiclorac pentyl, also an N-phenylimide compound, does not exhibit developmental toxicity, unlike S-53482 and S-23121. []

(E)-2-((1-(6-((4-Fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)

  • Compound Description: Compound 8l, a pyrazole derivative with a benzo[d]thiazole moiety, demonstrates potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) cell line MDA-MB-231, non-TNBC cell line MCF-7, human hepatocarcinoma HepG2 cells, and SMMC-7721 cells. []

7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

  • Compound Description: BCTP is a transient receptor potential vanilloid type 1 (TRPV1) antagonist with demonstrated analgesic properties. It exhibits minimal hyperthermic effects compared to other TRPV1 antagonists. []

N-[4-({6-[4-(Trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-1,3-benzothiazol-2-yl]acetamide (AMG517)

  • Compound Description: AMG517, a clinically tested TRPV1 antagonist, is known to induce significant hyperthermia, unlike BCTP. []

6-[(5-Chloro-2-([(4-chloro-2-fluorophenyl)methyl]oxy)phenyl)methyl]-2-pyridinecarboxylic acid (GSK269984B)

  • Compound Description: GSK269984B is a compound investigated for its polymorphic behavior. Computational crystal structure prediction (CSP) and experimental polymorph screening identified Form I as the most thermodynamically stable form. [, ] The thermodynamically competitive computed structures had different conformations, and efforts were made to generate these conformations in solution. []

(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP1)

  • Compound Description: DP1 is a major degradation product of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is formed due to the ring opening of the tetrahydrofuran moiety in empagliflozin under acidic conditions. []

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP2)

  • Compound Description: DP2 is another significant degradation product of empagliflozin, formed by eliminating the tetrahydrofuran ring under acidic conditions. []

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577)

  • Compound Description: PF-06409577 is a direct activator of the human β1-containing adenosine monophosphate-activated protein kinase (ΑMPK) isoforms. It is primarily metabolized by UGT1A1 to its acyl glucuronide metabolite (M1). []

(2S,3S,4S,5R,6S)-6-((6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (M1)

  • Compound Description: M1 is the major metabolite of PF-06409577, formed through glucuronidation by UGT1A1. It retains the selective activation of human β1-containing AMPK isoforms. []

4-Chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione (3)

  • Compound Description: Compound 3, a thieno[3,2-d]pyrimidine derivative, acts as a key building block in synthesizing various 6-phenyl-thieno[3,2-d]pyrimidine derivatives with diverse functional groups (4-9). These derivatives were developed as potential anticancer agents. []

Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-yl)-oxy]acetate (10)

    Compound Description: Compound 10, a thienotriazolopyrimidine derivative, demonstrates potent anticancer activity against various human cancer cell lines, including MCF-7, HeLa, and HCT-116, comparable to the commonly used chemotherapeutic drug, doxorubicin. []

2-Hydrazinyl-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (11)

  • Compound Description: Compound 11, another thienotriazolopyrimidine derivative, was synthesized and evaluated for its anticancer activity along with other derivatives. []

3-Methyl-2-(methyl-sulfanyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (12)

  • Compound Description: Compound 12, a precursor to thienotriazolopyrimidine derivatives, plays a crucial role in synthesizing compounds 14 and 15. []

N-(Phenyl)/4-chlorophenyl or methoxy-phenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide (13a-c)

  • Compound Description: Compounds 13a-c, a series of thienotriazolopyrimidine derivatives, were synthesized and evaluated for their anticancer activity. []

3-Methyl-2-(methyl-sulfonyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (16)

  • Compound Description: Compound 16, a thienotriazolopyrimidine derivative, acts as a crucial intermediate in synthesizing compound 17. []

2-[(4-Aminophenyl)-amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (17)

  • Compound Description: Compound 17, a derivative of compound 16, is a precursor to compound 18. []

N-{4-[(3-Methyl-4-oxo-6-phenyl-3H,4H- -thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (18)

  • Compound Description: Compound 18, a thienotriazolopyrimidine derivative, shows potent anticancer activity against various human cancer cell lines, comparable to doxorubicin. []
  • Compound Description: This Raltegravir derivative ester exhibits improved solubility and shows higher activity (EC50) and selectivity index (SI=EC50/CC50) compared to Raltegravir, an antiretroviral drug used to treat HIV infection. []
  • Compound Description: This compound is described in a patent related to antitumor agents with inhibitory effects on combined kinases. []
  • Compound Description: This compound, like the previous one, is also described in the same patent as an antitumor agent with inhibitory effects on combined kinases. []

(E, E, E)-N-methyl-2-[((((1-methyl-3-(2, 6-dichlorophenyl)-2-allyl)imino)oxy)methyl)phenyl]-2-methoxyimino acetamide

  • Compound Description: This compound, often referred to as SYP-1620, is a fungicide used to control fungal diseases in crops. []

Fenoxaprop-p-ethyl (FE)

  • Compound Description: Fenoxaprop-p-ethyl (FE) is a widely used aryloxyphenoxy-propionate herbicide. Its hydrolysis generates various metabolites, including ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), and fenoxaprop-p (FA), with varying toxicity profiles. [] Fenoxaprop is rapidly conjugated with glutathione (GSH) and/or cysteine in wheat and barley. The resulting GSH conjugate may be catabolized to form S-(6-chlorobenzoxazole-2-yl)-cysteine (cysteine conjugate), which is then metabolized to an unidentified metabolite (Metabolite I), speculated to be the N-glucoside of the cysteine conjugate. []

Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)

  • Compound Description: EHPP is a metabolite of fenoxaprop-p-ethyl (FE) produced via hydrolysis. It exhibits toxicity through polar narcosis. []

6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB)

  • Compound Description: CDHB, another metabolite of fenoxaprop-p-ethyl (FE), exhibits toxicity as a reactive compound. []

Fenoxaprop-p (FA)

  • Compound Description: FA is a metabolite of fenoxaprop-p-ethyl (FE) formed through ester bond hydrolysis. [, ]

Fenchlorazole-ethyl

  • Compound Description: Fenchlorazole-ethyl is a safener used in conjunction with fenoxaprop-ethyl to mitigate the herbicide's effects on certain crops. []

Atrazine

  • Compound Description: Atrazine, a triazine herbicide, is widely used for weed control in crops. It inhibits photosynthesis by binding to the QB site of the D1 protein in photosystem II, disrupting electron transport and ultimately leading to plant death. [] Triazine-resistant biotypes of various plants, including smooth pigweed (Amaranthus hybridus), common lambsquarters (Chenopodium album), common groundsel (Senecio vulgaris), and canola (Brassica napus), have been reported, often displaying cross-resistance to other triazine herbicides. []

Bromacil

  • Compound Description: Bromacil is another herbicide that inhibits photosynthesis by binding to the QB site of the D1 protein in photosystem II, similar to atrazine. []

Pyrazon

  • Compound Description: Pyrazon is a herbicide primarily used for controlling broadleaf weeds in sugar beet crops. Like atrazine and bromacil, it inhibits photosynthesis, but its specific target site within the photosynthetic pathway might differ. []

Properties

CAS Number

477890-04-3

Product Name

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine

IUPAC Name

4-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrimidin-2-amine

Molecular Formula

C17H13ClFN3O

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-23-12-6-4-11(5-7-12)16-8-9-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22)

InChI Key

LAMKPYKCCSEZKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NC(=NC=C3)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NC(=NC=C3)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.